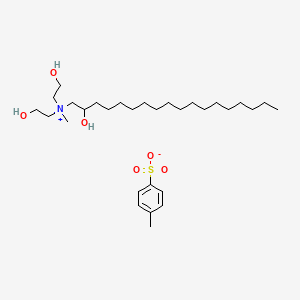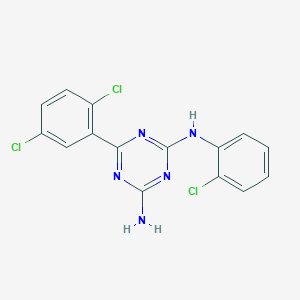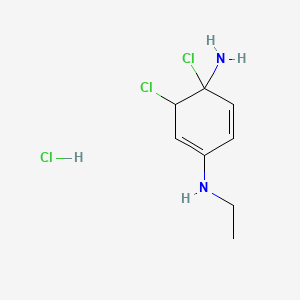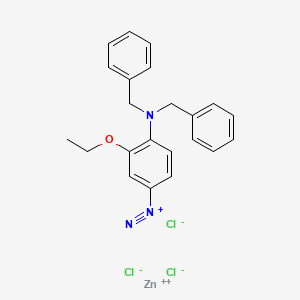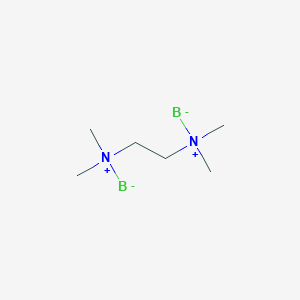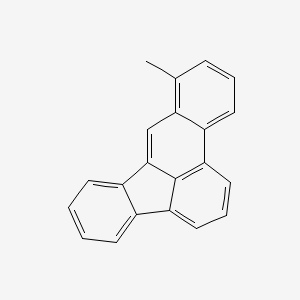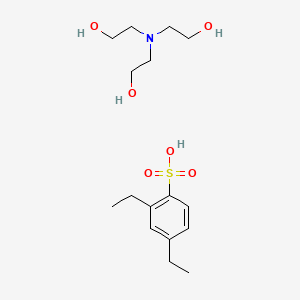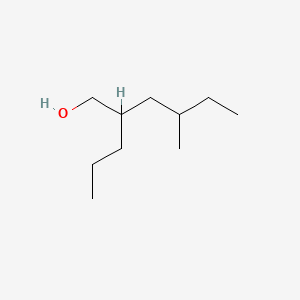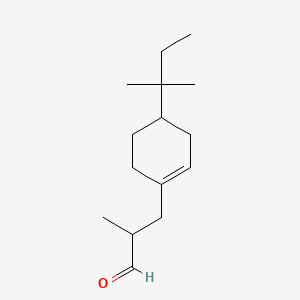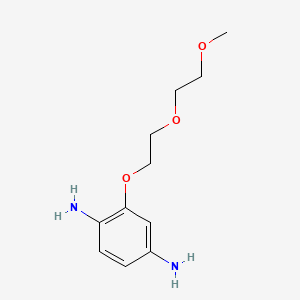
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate is a compound that combines a pyrrolidine ring with a carboxylic acid group and a trimethylazaniumyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the condensation of a pyrrolidine derivative with a carboxylic acid precursor under controlled conditions. The reaction typically requires the use of a catalyst and may be conducted under microwave-assisted organic synthesis (MAOS) to enhance efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S)-5-oxopyrrolidine-2-carboxylic acid
- 2-(trimethylazaniumyl)acetate
- Pyrrolidine derivatives
- Carboxylic acid derivatives
Uniqueness
What sets (2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
4810-57-5 |
|---|---|
Molekularformel |
C10H18N2O5 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
(2S)-5-oxopyrrolidine-2-carboxylic acid;2-(trimethylazaniumyl)acetate |
InChI |
InChI=1S/C5H7NO3.C5H11NO2/c7-4-2-1-3(6-4)5(8)9;1-6(2,3)4-5(7)8/h3H,1-2H2,(H,6,7)(H,8,9);4H2,1-3H3/t3-;/m0./s1 |
InChI-Schlüssel |
WOPICKJSMWPYCA-DFWYDOINSA-N |
Isomerische SMILES |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
C[N+](C)(C)CC(=O)[O-].C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Naphthalenesulfonic acid, 7-amino-3-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B12684436.png)
